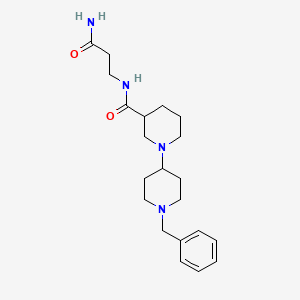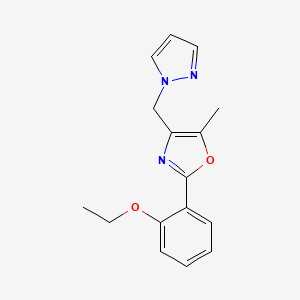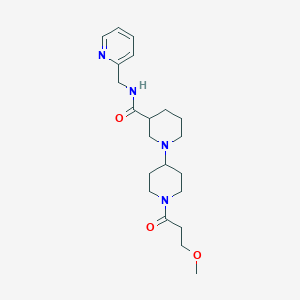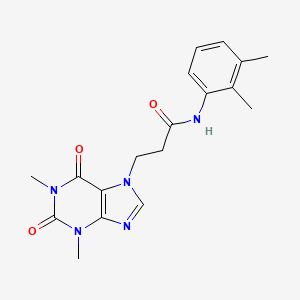
(3aR*,5R*,6S*,7aS*)-2-(4-phenylbutanoyl)octahydro-1H-isoindole-5,6-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3aR*,5R*,6S*,7aS*)-2-(4-phenylbutanoyl)octahydro-1H-isoindole-5,6-diol, also known as L-156,602, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. In
科学的研究の応用
(3aR*,5R*,6S*,7aS*)-2-(4-phenylbutanoyl)octahydro-1H-isoindole-5,6-diol has been studied extensively for its potential applications in various fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to act as a selective antagonist of the neuropeptide Y Y1 receptor, which has implications for the treatment of obesity, anxiety, and depression. Additionally, this compound has been studied for its potential use in the treatment of pain and addiction, as well as for its effects on learning and memory.
作用機序
(3aR*,5R*,6S*,7aS*)-2-(4-phenylbutanoyl)octahydro-1H-isoindole-5,6-diol acts as a selective antagonist of the neuropeptide Y Y1 receptor, which is involved in the regulation of various physiological processes, including appetite, stress response, and mood. By blocking the activity of this receptor, this compound has been shown to have potential therapeutic effects in various conditions.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the regulation of appetite, stress response, and mood. It has also been shown to have potential effects on learning and memory, as well as on pain and addiction.
実験室実験の利点と制限
The advantages of using (3aR*,5R*,6S*,7aS*)-2-(4-phenylbutanoyl)octahydro-1H-isoindole-5,6-diol in lab experiments include its selectivity for the neuropeptide Y Y1 receptor, which allows for more precise targeting of this receptor. Additionally, this compound has been shown to have potential therapeutic effects in various conditions, which makes it an attractive candidate for further research. However, the limitations of using this compound include its potential side effects and the need for further research to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on (3aR*,5R*,6S*,7aS*)-2-(4-phenylbutanoyl)octahydro-1H-isoindole-5,6-diol, including further studies on its mechanism of action and potential therapeutic applications. Additionally, research could focus on the development of novel compounds based on this compound, which could have improved selectivity and efficacy. Finally, studies could explore the potential use of this compound in combination with other compounds for the treatment of various conditions.
合成法
The synthesis of (3aR*,5R*,6S*,7aS*)-2-(4-phenylbutanoyl)octahydro-1H-isoindole-5,6-diol involves a series of chemical reactions, starting with the reaction of 4-phenylbutyric acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 1,2,3,4-tetrahydroisoquinoline to form the corresponding amide, which is then reduced using lithium aluminum hydride to give the desired compound.
特性
IUPAC Name |
1-[(3aR,5R,6S,7aS)-5,6-dihydroxy-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl]-4-phenylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3/c20-16-9-14-11-19(12-15(14)10-17(16)21)18(22)8-4-7-13-5-2-1-3-6-13/h1-3,5-6,14-17,20-21H,4,7-12H2/t14-,15+,16+,17- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUNBTCDPAIJXOQ-ZYGGUILKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(CC2CC(C1O)O)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2CN(C[C@@H]2C[C@H]([C@H]1O)O)C(=O)CCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-biphenyl-4-yl-5-[(6-methylpyridin-2-yl)carbonyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B5340511.png)
![(3S*,4R*)-1-[(2-amino-4,6-dimethylpyrimidin-5-yl)acetyl]-3-benzyl-4-methylpiperidin-4-ol](/img/structure/B5340513.png)
![4-ethyl-5-[(1-{[2-(isopropylamino)-5-pyrimidinyl]carbonyl}-4-piperidinyl)methyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5340519.png)

![N-(2-chlorophenyl)-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5340548.png)

![5-[(2-methyl-2,3-dihydro-1H-indol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5340552.png)
![1'-(cyclopropylcarbonyl)-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5340559.png)

![4-ethyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5340580.png)


![N-[1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-(2-thienyl)vinyl]-2-thiophenecarboxamide](/img/structure/B5340628.png)
